2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It belongs to the class of arylsulfonyl chlorides and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride typically involves the electrophilic aromatic substitution of a benzene derivativeThe final step involves the sulfonylation of the aromatic ring using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bromine: for bromination reactions.
Sodium cyanide:
Chlorosulfonic acid: for sulfonylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates .
Scientific Research Applications
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of proteins and other biomolecules, where the compound targets nucleophilic amino acid residues such as cysteine and lysine .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group, making it less versatile in certain chemical reactions.
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride: Similar in structure but with different positional isomers, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in scientific research applications.
Properties
IUPAC Name |
2-bromo-3-cyano-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(10)2-6(7)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJPXZIXWYOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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